PROTACs (PROteolysis TArgeting Chimeras) are heterobifunctional molecules designed to induce the degradation of specific target proteins. [, , , , , , , , , , ] They consist of two ligands connected by a linker: one ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase. [, , , , , , , , , , ] This brings the target protein into close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. [, , , , , , , , , , ]
The synthesis of PROTACs involves the conjugation of a ligand for the target protein (in this case, B-Raf) with a ligand for an E3 ubiquitin ligase, using a linker molecule. [, , , , , , , , , , ] The specific synthesis methods, linker chemistry, and optimization strategies vary depending on the chosen ligands and desired properties of the PROTAC molecule.
The primary chemical reaction associated with PROTACs is the ubiquitination of the target protein by the E3 ligase, which is facilitated by the PROTAC molecule. [, , , , , , , , , , ] This reaction involves the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a cellular pathway responsible for degrading unwanted or damaged proteins. [, , , , , , , , , , ] The PROTAC brings the target protein (B-Raf) and an E3 ligase into close proximity, promoting the formation of a ternary complex. This interaction facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome.
PROTACs have emerged as promising tools for therapeutic intervention in various diseases, including cancer. [, , , , , , , , , , ] In the context of B-Raf, PROTACs offer several potential advantages:
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4